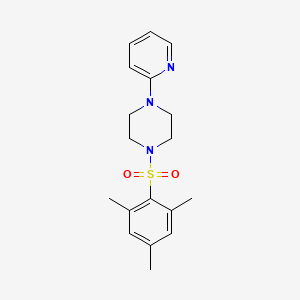

1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Description

1-(Pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring a pyridin-2-yl group at the 1-position and a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group at the 4-position. The mesitylsulfonyl group enhances steric bulk and lipophilicity, while the pyridine ring contributes to π-π interactions in biological systems.

Properties

IUPAC Name |

1-pyridin-2-yl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-14-12-15(2)18(16(3)13-14)24(22,23)21-10-8-20(9-11-21)17-6-4-5-7-19-17/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYWSNCIDSFVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with pyridine-2-carboxylic acid and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine exhibit significant antimicrobial properties. A study demonstrated that derivatives of trimethylbenzenesulfonyl hydrazones showed potent antibacterial effects against various strains of bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties

The compound's structure allows for interactions with biological targets implicated in cancer progression. Studies have shown that piperazine derivatives often exhibit cytotoxic activity against cancer cell lines. The sulfonamide group can enhance the compound's ability to inhibit tumor growth by interfering with specific metabolic pathways critical for cancer cell survival.

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological effects. Research has highlighted their potential as anxiolytic and antidepressant agents. The incorporation of the pyridine ring may enhance central nervous system penetration, making these compounds suitable candidates for further investigation in treating anxiety and depression disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Piperazine Ring

Aryl Group Modifications

- 1-(2-Methoxyphenyl)-4-(2,4,6-Trimethylbenzenesulfonyl)Piperazine (CAS 331972-51-1): Structure: Replaces pyridin-2-yl with 2-methoxyphenyl. Properties: Molecular formula C20H26N2O3S, molar mass 374.5 g/mol. Reported in serotonin receptor studies .

1-(Diphenylmethyl)-4-(2,4,6-Trimethylbenzenesulfonyl)Piperazine (CAS 76289-21-9):

Sulfonyl Group Variations

- 1-(2,4-Dimethoxy-3-Methylbenzenesulfinyl)-4-(Pyridin-2-yl)Piperazine (CAS 338981-93-4):

Cytotoxicity in Cancer Cell Lines

- 1-(4-Substitutedbenzoyl)-4-(4-Chlorobenzhydryl)Piperazine Derivatives ():

- Structure : Benzoyl and chlorobenzhydryl substituents.

- Activity : Compound 5a showed time-dependent cytotoxicity on liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines.

- Comparison : The mesitylsulfonyl group in the target compound may enhance membrane permeability, improving efficacy over benzoyl analogs .

Receptor Affinity

1-(2-Methoxyphenyl)-4-[4-(2-Phthalimido)Butyl]Piperazine (Compound 18, ):

Dopamine D2 Receptor Ligands ():

- Structure : Derivatives with nitrobenzyl or trifluoromethylphenyl groups.

- Activity : 1-(2-Methoxyphenyl)-4-{[1-(2-Nitrobenzyl)Piperidin-4-yl]Methyl}Piperazine showed high D2 affinity.

- Comparison : The mesitylsulfonyl group’s bulkiness might reduce off-target effects compared to nitro-containing analogs .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C19H23N3O2S | 369.47 | Pyridin-2-yl, mesitylsulfonyl |

| 1-(2-Methoxyphenyl)-4-mesitylsulfonylpiperazine | C20H26N2O3S | 374.5 | 2-Methoxyphenyl, mesitylsulfonyl |

| 1-Diphenylmethyl-4-mesitylsulfonylpiperazine | C26H30N2O2S | 442.6 | Diphenylmethyl, mesitylsulfonyl |

Biological Activity

1-(Pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridin-2-yl and a 2,4,6-trimethylbenzenesulfonyl group. The structural formula can be represented as follows:

Molecular Weight : 304.41 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine. For instance, derivatives containing piperazine structures have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of piperazine derivatives against MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma) cell lines. The IC50 values for these compounds ranged from 34 to >100 µM. Notably, one derivative exhibited an IC50 of 39.78 µM against MDA-MB-231 cells, demonstrating promising anticancer activity compared to standard treatments like Abraxane (IC50 = 83.1 µM) .

2. Anthelmintic Activity

The compound's structural features suggest potential anthelmintic activity. Research on piperazine derivatives has shown that they can effectively target parasitic infections.

- Findings : In vitro studies indicated that certain piperazine derivatives exhibited larvicidal activity against Trichinella spiralis muscle larvae, with a mortality rate of approximately 92.7% at a concentration of 100 µg/mL after 48 hours . This suggests that modifications in the piperazine structure can enhance anthelmintic efficacy.

The biological activity of 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain. For example, certain piperazine derivatives have been identified as potent inhibitors of MAO-B with IC50 values as low as 0.013 µM .

- Induction of Apoptosis : Evidence suggests that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Migration Inhibition : Studies have indicated that these compounds can reduce cell migration in cancer models, which is critical for metastasis prevention .

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/Effectiveness | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 39.78 µM | Promising compared to standard treatments |

| Anthelmintic | Trichinella spiralis | 92.7% mortality at 100 µg/mL after 48h | Significant larvicidal effect |

| MAO Inhibition | - | IC50 = 0.013 µM | Potent selective inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.